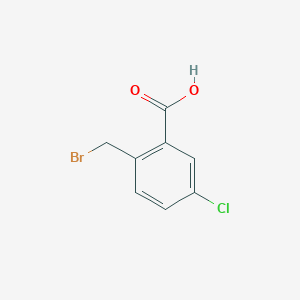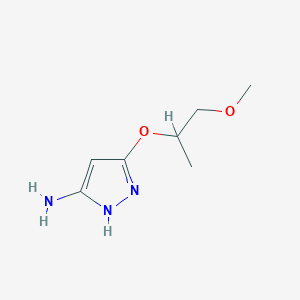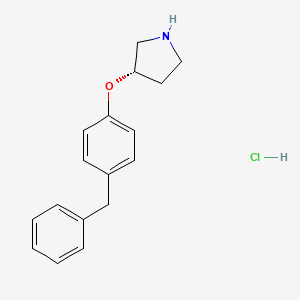
ビス(4-(ヘキシルオキシ)フェニル)アミン
説明
Synthesis Analysis
Bis(4-(hexyloxy)phenyl)amine can be synthesized via a two-step process. The first step involves the Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) . The second step involves the hydrolysis of its tert-butyl carbamate derivative .Chemical Reactions Analysis
Bis(4-(hexyloxy)phenyl)amine can react with 2-bromothiophene in the presence of tris(dibenzylideneacetone)dipalladium(0), tri-tert-butyl phosphine, and sodium tert-butanolate to produce N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine .科学的研究の応用
光電子デバイス
“ビス(4-(ヘキシルオキシ)フェニル)アミン”とその誘導体は、光電子デバイスの合成において大きな関心を集めています . これらのデバイスには、有機太陽電池(OSC)、有機発光ダイオード(OLED)、有機電界効果トランジスタ(OFET)などがあります .
ドナー構築ブロック
この化合物は、有機光電材料の製造におけるドナー構築ブロックとして使用されます . ドナーフラグメントは、小分子だけでなく、高分子材料の特性形成においても重要な役割を果たしています .
吸収スペクトルの拡大
ドナーセグメントに電子リッチなフラグメントを導入すると、吸収スペクトルを拡大することができます . これは、より広い吸収スペクトルでより多くの太陽光を捉えて電気に変換できるため、光起電力分野において有益です。
励起状態寿命の延長
“ビス(4-(ヘキシルオキシ)フェニル)アミン”にエネルギー非局在化クロモフォアを付加すると、励起状態寿命が延長されます . これは、多くの光電子デバイスで重要なプロセスであるTiO2の伝導帯への電子注入を促進します .
電子注入の促進
“ビス(4-(ヘキシルオキシ)フェニル)アミン”は、新しい効果的なドナーブロックの合成に使用されます。 これらのブロックをアクセプターやπブリッジとさまざまな組み合わせで使用することで、新しい光電材料を製造できます .
トリアリールアミノ誘導体の合成
ビス([1,1’-ビフェニル]-4-イル)アミノフェニル誘導体を含むトリアリールアミノ誘導体のファミリーは、有機増感剤として望ましいです . “ビス(4-(ヘキシルオキシ)フェニル)アミン”は、これらの誘導体の合成に使用されます .
将来の方向性
Bis(4-(hexyloxy)phenyl)amine and its derivatives are of great interest for the synthesis of optoelectronic devices. Replacing the triarylamine unit with an N,N-diarylthiophen-2-amine can lead to better electron-donating ability, a higher short-circuit current density, and broadening the absorption range . The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes . Therefore, the future directions of this compound could involve its use in the production of new photovoltaic materials, organic solar cells (OSCs), organic light emitting diodes (OLEDs), organic field effect transistors (OFETs), and others .
特性
IUPAC Name |
4-hexoxy-N-(4-hexoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-3-5-7-9-19-26-23-15-11-21(12-16-23)25-22-13-17-24(18-14-22)27-20-10-8-6-4-2/h11-18,25H,3-10,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUJNGFFZMUZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Bis(4-(hexyloxy)phenyl)amine in the development of efficient DSCs?
A1: Bis(4-(hexyloxy)phenyl)amine serves as a key structural component within organic dyes used in DSCs. In the provided research, it acts as the donor moiety within the reference dye R6. [] The efficiency of a DSC is heavily reliant on the dye's ability to absorb light and transfer electrons. The structure of Bis(4-(hexyloxy)phenyl)amine influences the dye's light absorption properties and its ability to donate electrons, ultimately impacting the overall power conversion efficiency of the DSC.
Q2: How does the size of the donor moiety, specifically comparing Bis(4-(hexyloxy)phenyl)amine in R6 to the bulkier donor in R7, affect the performance of the DSC?
A2: The research highlights that the size of the donor moiety plays a crucial role in the DSC's performance. The study found that dye R7, incorporating a larger, bulkier donor structure compared to Bis(4-(hexyloxy)phenyl)amine in R6, exhibited superior performance. [] This improvement was linked to several factors:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-endo)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine tetrahydrochloride hydrate](/img/structure/B1510361.png)
![1-Boc-4-[4-(3,4-Dichlorophenoxy)piperidin-1-ylmethyl]piperidine](/img/structure/B1510363.png)


![4-bromo-2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1510376.png)
![5-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1510377.png)




![Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B1510389.png)

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene 2,2,2-trifluoroacetate](/img/structure/B1510398.png)
